Poly(2'-methylthioadenylic acid)
Overview
Description
2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate is a synthetic organic compound that functions as an antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet activation and thrombosis. The compound is widely used in scientific research to study platelet function and thrombosis mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylthioadenosine 5’-monophosphate triethylammonium salt hydrate involves the methylation of adenosine followed by phosphorylation. The reaction conditions typically include the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of 2-methylthioadenosine 5’-monophosphate with altered biological activities .
Scientific Research Applications
2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate is extensively used in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of nucleotides.
Biology: Investigating the role of P2Y12 receptors in cellular signaling and platelet function.
Medicine: Exploring potential therapeutic applications in preventing thrombosis and other platelet-related disorders.
Industry: Used in the development of new drugs targeting platelet activation pathways
Mechanism of Action
The compound exerts its effects by antagonizing the P2Y12 receptor, which is coupled to the G protein Gi. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation and thrombus formation. The molecular targets include the P2Y12 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and vasodilator-stimulated phosphoprotein (VASP) .
Comparison with Similar Compounds
Cangrelor: Another P2Y12 antagonist with similar inhibitory effects on platelet activation.
Ticagrelor: A reversible P2Y12 inhibitor used clinically to prevent thrombotic events.
Clopidogrel: An irreversible P2Y12 inhibitor widely used as an antiplatelet drug.
Uniqueness: 2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate is unique due to its specific structure and mechanism of action. Unlike other P2Y12 antagonists, it does not significantly raise intra-platelet cAMP levels, making it a valuable tool for studying P2Y12-dependent mechanisms without off-target effects .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O7PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221068 | |
Record name | Poly(2'-methylthioadenylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70804-88-5 | |
Record name | Poly(2'-methylthioadenylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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